molecular formula C32H70NO+ B12056617 N,N,N-trioctyloctan-1-aminium hydrate

N,N,N-trioctyloctan-1-aminium hydrate

Cat. No.: B12056617
M. Wt: 484.9 g/mol
InChI Key: DCFYRBLFVWYBIJ-UHFFFAOYSA-N
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Description

N,N,N-trioctyloctan-1-aminium hydrate is a quaternary ammonium compound with the chemical formula C32H68N. It is known for its surfactant properties and is commonly used in various industrial applications. The compound consists of a positively charged ammonium ion and a long hydrophobic alkyl chain, making it effective in reducing surface tension and acting as an emulsifier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-trioctyloctan-1-aminium hydrate typically involves the quaternization of octylamine with an alkyl halide. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:

Octylamine+Alkyl HalideN,N,N-trioctyloctan-1-aminium Halide\text{Octylamine} + \text{Alkyl Halide} \rightarrow \text{N,N,N-trioctyloctan-1-aminium Halide} Octylamine+Alkyl Halide→N,N,N-trioctyloctan-1-aminium Halide

The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same quaternization reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N,N-trioctyloctan-1-aminium hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halide ion is replaced by other nucleophiles.

    Complexation Reactions: It can form complexes with metal ions, which are useful in extraction and separation processes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide, typically under mild conditions.

    Complexation: Metal salts such as copper(II) chloride and nickel(II) sulfate are used in aqueous solutions.

Major Products

    Substitution: The major products are the substituted ammonium salts.

    Complexation: The major products are the metal-ammonium complexes, which are often soluble in organic solvents.

Scientific Research Applications

Chemistry

N,N,N-trioctyloctan-1-aminium hydrate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.

Biology

In biological research, it is used as a surfactant to solubilize hydrophobic compounds and in the preparation of liposomes for drug delivery.

Medicine

The compound is explored for its potential in drug formulation, particularly in enhancing the bioavailability of poorly soluble drugs.

Industry

Industrially, it is used in the formulation of detergents, fabric softeners, and emulsifiers in various products.

Mechanism of Action

The mechanism of action of N,N,N-trioctyloctan-1-aminium hydrate involves its ability to reduce surface tension and form micelles. The hydrophobic alkyl chains interact with non-polar substances, while the hydrophilic ammonium ion interacts with water, allowing for the solubilization of hydrophobic compounds in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

    Tetraoctylammonium Chloride: Similar in structure but with different alkyl chain lengths.

    Trimethyl-1-propanaminium Iodide: Another quaternary ammonium compound with different functional groups.

Uniqueness

N,N,N-trioctyloctan-1-aminium hydrate is unique due to its specific alkyl chain length, which provides optimal surfactant properties for various applications. Its ability to form stable emulsions and micelles makes it particularly valuable in industrial and research settings.

Properties

Molecular Formula

C32H70NO+

Molecular Weight

484.9 g/mol

IUPAC Name

tetraoctylazanium;hydrate

InChI

InChI=1S/C32H68N.H2O/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H2/q+1;

InChI Key

DCFYRBLFVWYBIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.O

Origin of Product

United States

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